molecular formula C11H14N4 B13632439 1-(3-Phenylpropyl)-1h-1,2,4-triazol-3-amine

1-(3-Phenylpropyl)-1h-1,2,4-triazol-3-amine

Cat. No.: B13632439
M. Wt: 202.26 g/mol
InChI Key: KPWXIQXSZILWOE-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)-1H-1,2,4-triazol-3-amine is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 3-phenylpropyl group at the N1 position and an amine group at the C3 position. Its molecular formula is C₁₁H₁₄N₄, with a molecular weight of 202.26 g/mol (calculated).

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

1-(3-phenylpropyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C11H14N4/c12-11-13-9-15(14-11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,12,14)

InChI Key

KPWXIQXSZILWOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Phenylpropyl)-1h-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylpropylamine with 1,2,4-triazole under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and increased efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the overall quality of the final product.

Chemical Reactions Analysis

Substitution Reactions at the Amino Group

The primary amino group (-NH₂) undergoes nucleophilic substitution reactions, enabling derivatization. Key examples include:

Reaction TypeReactants/ConditionsProductReference
AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃, DMF, 80°CSecondary or tertiary amine derivatives
AcylationAcetyl chloride, pyridine, RTAmide formation (e.g., -NHCOCH₃)

These reactions are facilitated by the electron-rich nature of the amino group, with yields dependent on steric effects from the 3-phenylpropyl substituent.

Alkylation and Acylation of the Triazole Ring

The triazole nitrogen atoms participate in alkylation and acylation under controlled conditions:

Reaction SiteConditionsOutcomeReference
N1-Alkylation(3-Bromopropyl)benzene, i-propanol, NaOH, MW (165°C, 12.2 bar)Substitution at N1 with phenylpropyl group
N4-AcylationAcetic anhydride, refluxAcetylated triazole derivatives

Microwave-assisted synthesis (540 W, 45 min) optimizes N1-alkylation efficiency, as demonstrated in analogous triazole systems .

Nucleophilic Aromatic Substitution (NAS)

Electrophilic attack on the triazole ring is less common due to electron-donating substituents but can occur under specific conditions:

ElectrophileConditionsProduct PositionReference
NitrationHNO₃/H₂SO₄, 0°CNitro group addition at C5 (theoretical)

Experimental evidence for NAS in this compound remains limited, though analogous triazoles show reactivity at electron-deficient positions.

Cycloaddition Reactions

The triazole core participates in 1,3-dipolar cycloadditions, though the 3-phenylpropyl group may sterically hinder reactivity:

DipolarophileConditionsProductReference
Alkynes (Click Chemistry)Cu(I) catalyst, RTTriazole-linked hybrid molecules

This reaction is hypothesized based on the structural similarity to click chemistry substrates.

Sulfonylation Reactions

Sulfonamide formation occurs via reaction with sulfonyl chlorides:

Sulfonyl ChlorideConditionsProductReference
Phenylsulfonyl chloridePyridine, CH₂Cl₂, RTN-sulfonylated triazole

Selectivity depends on the relative acidity of the triazole NH groups, with the amino group showing higher reactivity .

Scientific Research Applications

1-(3-Phenylpropyl)-1h-1,2,4-triazol-3-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable candidate for drug development.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Variations:
  • Position of substituents : The 1,2,4-triazole core allows functionalization at N1 and C3 positions.
  • Substituent type : Halogens, aromatic rings, and alkyl chains modulate physicochemical and biological properties.
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine C₉H₈ClFN₄ 224.64 2-Cl, 4-F on benzyl group Not specified (structural analog)
1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine C₁₄H₁₁Cl₂N₅ 340.18 2,3-diCl on phenyl; pyridinylmethyl P2X7 antagonist (IC₅₀ = 12 nM)
N-Phenyl-5-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine C₁₂H₁₁N₅ 225.25 Pyridinyl at C5; phenyl at N1 Anticancer (in vitro screening)
3-Amino-1H-1,2,4-triazole (Amizol) C₂H₄N₄ 84.08 No N1 substituent; parent structure Herbicide; low mammalian toxicity
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine C₉H₉FN₄ 192.20 3-F on benzyl group Not specified
Key Observations:
  • Aromatic vs. alkyl chains : Pyridinyl () and phenylpropyl (target compound) groups increase steric bulk compared to unsubstituted derivatives like Amizol, affecting solubility and target selectivity.
  • Positional isomerism : The 1,2,4-triazole core (target compound) vs. 1,2,3-triazole () alters ring tautomerism and hydrogen-bonding capacity.

Physicochemical Properties

  • Solubility : Amizol () has high water solubility (280 g/L at 25°C), whereas halogenated derivatives (e.g., ) and aryl-substituted analogs (e.g., ) are less soluble due to increased hydrophobicity.
  • Lipophilicity : The phenylpropyl chain in the target compound likely elevates logP compared to benzyl-substituted analogs (e.g., ), impacting membrane permeability.

Biological Activity

1-(3-Phenylpropyl)-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, characterized by its unique five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. The presence of the phenylpropyl substituent may enhance its pharmacological properties, making it a subject of interest for further research.

The molecular formula of 1-(3-Phenylpropyl)-1H-1,2,4-triazol-3-amine is C12H15N5C_{12}H_{15}N_5, with a molecular weight of approximately 202.26 g/mol. The structural uniqueness of this compound allows for various synthetic modifications that could lead to derivatives with enhanced biological activity .

Biological Activity Overview

Research has indicated that derivatives of 1,2,4-triazoles exhibit a range of biological activities, including:

  • Anti-inflammatory Effects : Studies have shown that triazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to 1-(3-Phenylpropyl)-1H-1,2,4-triazol-3-amine demonstrated significant reductions in TNF-α production in peripheral blood mononuclear cells (PBMC) cultures .
  • Antimicrobial Properties : Triazole compounds are known for their antimicrobial efficacy against various bacterial strains. The presence of the triazole ring is crucial for this activity, as it contributes to the compound's ability to interact with microbial targets .

Anti-inflammatory Activity

A study evaluating the anti-inflammatory potential of various 1,2,4-triazole derivatives found that certain compounds significantly inhibited TNF-α production by up to 60% at specific concentrations. The strongest inhibitory effects were observed in compounds with specific substituents on the triazole ring . This suggests that modifications to the phenylpropyl group or other substituents could enhance the anti-inflammatory effects.

CompoundTNF-α Inhibition (%)Concentration (µg/mL)
Compound A60%50
Compound B44%100
Compound C50%25

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives was assessed against both Gram-positive and Gram-negative bacteria. Compounds demonstrated varying degrees of effectiveness, with some achieving MIC values comparable to established antibiotics .

Synthesis Methods

Several synthetic routes have been developed for creating 1-(3-Phenylpropyl)-1H-1,2,4-triazol-3-amine and its derivatives. Common methods include:

  • Cyclization Reactions : Utilizing hydrazones and other precursors under specific conditions (e.g., heat or catalysts) to form the triazole ring.
  • Substitution Reactions : Modifying existing triazole compounds by introducing different functional groups to enhance biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(3-Phenylpropyl)-1H-1,2,4-triazol-3-amine?

  • Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, triazole derivatives are often prepared by reacting hydrazine derivatives with nitriles or carbonyl compounds. The 3-phenylpropyl group may be introduced via alkylation of the triazole nitrogen using 3-phenylpropyl halides. Structural confirmation requires X-ray crystallography (for tautomerism analysis) and spectroscopic techniques like 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy to verify substituent positions and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Answer :

  • Spectroscopy : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., amine protons at δ 5.5–6.5 ppm and aromatic protons at δ 7.2–7.8 ppm). IR spectroscopy confirms NH2_2 stretches (~3300–3400 cm1^{-1}) and triazole ring vibrations (~1500–1600 cm1^{-1}) .
  • Crystallography : X-ray diffraction resolves tautomeric forms and intermolecular interactions. For triazole derivatives, planar geometries (dihedral angles <5° between triazole and phenyl groups) are common, but deviations (e.g., 30.8° in tautomers) can occur, impacting packing and stability .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Answer : Triazole-3-amine derivatives are explored as enzyme inhibitors (e.g., HIV-1 reverse transcriptase) due to their ability to form hydrogen bonds and π-π stacking with target proteins. Substituents like the 3-phenylpropyl group enhance hydrophobic interactions in enzyme pockets. Biological activity is typically validated via biochemical assays (e.g., RT inhibition assays) and molecular docking studies .

Advanced Research Questions

Q. How does tautomerism in the triazole ring influence the compound’s reactivity and biological activity?

  • Answer : The 1,2,4-triazole ring exhibits annular tautomerism, with substituents at positions 3 and 5 adopting different configurations. For example, 3-phenylpropyl substitution stabilizes the 3-amine tautomer (I), but coexisting tautomers (e.g., I and II in ) can alter electronic properties and hydrogen-bonding capacity. X-ray crystallography and DFT calculations are critical to map tautomeric ratios and predict interactions with biological targets .

Q. What strategies optimize the compound’s bioactivity while minimizing off-target effects?

  • Answer :

  • Structure-Activity Relationship (SAR) : Modifying the phenylpropyl chain length or introducing electron-withdrawing groups (e.g., -F, -Cl) can enhance binding affinity. For example, replacing phenyl with 4-fluorophenyl improved RT inhibition in related triazole derivatives .
  • Selectivity Screening : Use parallel assays against unrelated enzymes (e.g., kinases) to identify off-target interactions. Dose-response curves (IC50_{50} values) quantify selectivity .

Q. How do intermolecular interactions in crystalline states affect solubility and formulation?

  • Answer : Hydrogen bonding (N–H⋯N) and π-stacking in the solid state reduce aqueous solubility. Co-crystallization with solubilizing agents (e.g., cyclodextrins) or salt formation (e.g., HCl salts) can improve bioavailability. Powder X-ray diffraction (PXRD) monitors polymorphic transitions during formulation .

Q. What computational methods are used to predict the compound’s binding modes with target proteins?

  • Answer :

  • Molecular Docking : Software like AutoDock Vina simulates ligand-receptor interactions. Focus on key residues (e.g., Lys101 and Tyr181 in HIV-1 RT) .
  • MD Simulations : Assess binding stability over time (e.g., 100-ns trajectories in GROMACS). RMSD/RMSF analyses quantify conformational changes .

Data Contradictions and Resolutions

  • Tautomer Stability : reports unexpected coexistence of tautomers I and II, contradicting predictions that electron-donor groups favor position 5. Resolution: Use temperature-dependent crystallography to study tautomer equilibria .
  • Bioactivity Variability : Some derivatives show inconsistent RT inhibition ( vs. 11). Resolution: Validate assay conditions (e.g., buffer pH, enzyme purity) and confirm compound stability via HPLC .

Methodological Recommendations

  • Synthesis : Optimize reaction yields using microwave-assisted synthesis for faster cyclization .
  • Characterization : Combine LC-MS with high-resolution NMR (800 MHz) to resolve overlapping signals in complex mixtures .
  • Biological Testing : Employ SPR (Surface Plasmon Resonance) for real-time binding kinetics alongside traditional enzyme assays .

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